molecular formula C15H12Cl2N2O2S B7745961 (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(2,6-dichlorophenyl)acrylamide

(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(2,6-dichlorophenyl)acrylamide

Cat. No.: B7745961
M. Wt: 355.2 g/mol
InChI Key: ZFAUBXYDURCBRV-VOTSOKGWSA-N
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Description

(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(2,6-dichlorophenyl)acrylamide is a useful research compound. Its molecular formula is C15H12Cl2N2O2S and its molecular weight is 355.2 g/mol. The purity is usually 95%.
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Biological Activity

(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(2,6-dichlorophenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a thiazole ring which is known for its diverse biological activities. The structural formula can be represented as follows:

 E N 5 acetyl 4 methylthiazol 2 yl 3 2 6 dichlorophenyl acrylamide\text{ E N 5 acetyl 4 methylthiazol 2 yl 3 2 6 dichlorophenyl acrylamide}

The biological activity of this compound is believed to be mediated through several mechanisms, including:

  • Interaction with Receptors : The thiazole moiety can interact with various biological targets through hydrogen bonding and π-π stacking interactions. This interaction may influence receptor activity and downstream signaling pathways.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, contributing to their pharmacological effects.

Antimicrobial Activity

Studies have indicated that compounds containing the 5-acetyl-4-methylthiazole structure exhibit significant antimicrobial properties. For instance, derivatives have shown high cytotoxicity against various bacterial strains and fungi. The following table summarizes some key findings regarding antimicrobial activity:

CompoundTarget OrganismIC50 (µM)Reference
5-acetyl-4-methylthiazoleS. aureus12.3 ± 0.5
5-acetyl-4-methylthiazoleCandida auris15.7 ± 1.2
Novel thiazole derivativesE. faecium (vancomycin-resistant)22.4 ± 0.8

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound class. In vitro studies have demonstrated that derivatives show significant cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and others.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-718.5 ± 1.1
Thiazole derivativesA549 (lung cancer)25.3 ± 0.9

Case Studies

Case Study 1: Pain Relief in Neuropathic Models
In a study assessing the pharmacological effects of related compounds in neuropathic pain models, it was found that thiazole derivatives exhibited antinociceptive properties through modulation of nicotinic acetylcholine receptors (nAChRs). The study emphasized the importance of receptor subtype selectivity in determining the efficacy of these compounds in pain management .

Case Study 2: Antimicrobial Efficacy
A series of thiazole derivatives were tested against drug-resistant strains of bacteria and fungi. The results indicated that compounds with the thiazole core showed superior activity compared to standard antibiotics, suggesting their potential as novel antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that thiazole derivatives, including (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(2,6-dichlorophenyl)acrylamide, exhibit significant anticancer properties. For instance, a study demonstrated that compounds with thiazole rings can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . The specific mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects
Thiazole-containing compounds have also been investigated for their anti-inflammatory properties. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases . The structural features of this compound enhance its efficacy in modulating inflammatory responses.

Pharmacological Insights

Mechanism of Action
The compound's mechanism of action involves the inhibition of specific enzymes and receptors that are crucial for disease progression. For example, studies suggest that it may act as an inhibitor of certain kinases involved in cancer cell signaling pathways . This inhibition can lead to reduced tumor growth and increased sensitivity of cancer cells to other therapeutic agents.

Synergistic Effects with Other Drugs
There is evidence indicating that this compound can enhance the efficacy of existing chemotherapeutic agents. In vitro studies have shown that combining this compound with traditional chemotherapy drugs results in a synergistic effect, leading to improved outcomes in cancer treatment .

Case Studies

Study Reference Application Findings
AnticancerInduced apoptosis in cancer cell lines; inhibited cell proliferation.
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in animal models.
Synergistic therapyEnhanced efficacy when used alongside conventional chemotherapeutics.

Properties

IUPAC Name

(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2S/c1-8-14(9(2)20)22-15(18-8)19-13(21)7-6-10-11(16)4-3-5-12(10)17/h3-7H,1-2H3,(H,18,19,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAUBXYDURCBRV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.